molecular formula C13H10F3N3O4 B061467 Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 175137-35-6

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B061467
CAS No.: 175137-35-6
M. Wt: 329.23 g/mol
InChI Key: QNUASRIZVSLLGS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a sophisticated pyrazole-carboxylate derivative of significant interest in medicinal chemistry and agrochemical research. Its molecular architecture, featuring a 4-nitrophenyl group at the N1-position and a metabolically stable trifluoromethyl group at the 5-position, renders it a privileged scaffold for the synthesis of novel bioactive compounds. Researchers primarily utilize this intermediate as a key building block for developing potential enzyme inhibitors, particularly targeting inflammatory pathways or kinase signaling cascades, where the electron-withdrawing nitro and trifluoromethyl groups can dramatically influence binding affinity and selectivity. The ethyl ester moiety provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amide coupling to generate diverse chemical libraries. This compound is an invaluable tool for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the pyrazole core to optimize potency, solubility, and metabolic stability in lead compound optimization campaigns. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O4/c1-2-23-12(20)10-7-17-18(11(10)13(14,15)16)8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUASRIZVSLLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371919
Record name Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-35-6
Record name Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Preparation Methods

Acid-Catalyzed Cyclization with Arylhydrazines

A seminal method involves refluxing (4-nitrophenyl)hydrazine with ethyl 4,4,4-trifluoroacetoacetate in ethanol under sulfuric acid catalysis. This one-pot reaction proceeds via initial hydrazone formation, followed by cyclodehydration to yield the pyrazole core. Key steps include:

  • Hydrazone Formation : (4-Nitrophenyl)hydrazine reacts with the β-ketoester to form a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazine’s terminal nitrogen on the carbonyl carbon, facilitated by acid catalysis, generates the pyrazole ring.

  • Aromatization : Elimination of water produces the aromatic pyrazole system.

This method achieves a 56% isolated yield, with the product characterized by IR (ν: 1717 cm⁻¹ for ester C=O) and ¹H NMR (δ 8.61 ppm for pyrazole C3-H). The use of ethanol as a solvent ensures mild conditions, while sulfuric acid accelerates cyclization.

Regioselective Synthesis Using Hydrazine Salts

Regiochemical control is critical to avoid isomer formation. Studies demonstrate that arylhydrazine hydrochlorides favor 1,3-substitution patterns, whereas free hydrazines yield 1,5-isomers. For the target compound, phenylhydrazine hydrochloride ensures the 1-(4-nitrophenyl) group occupies the N1 position, while the trifluoromethyl group resides at C5. Key factors influencing regioselectivity include:

  • Solvent Effects : Methanol promotes methanolysis of intermediate trichloromethyl groups (in related syntheses), but ethanol is preferred for trifluoromethyl retention.

  • Acid Catalysis : Protonation of the hydrazine’s N2 atom directs cyclization toward the desired regiochemistry.

Functional Group Transformations and Post-Modification

Esterification and Hydrolysis

The ethyl ester moiety in the target compound is typically introduced via esterification of the corresponding carboxylic acid. However, direct synthesis using ethyl β-ketoesters circumvents additional steps. In contrast, hydrolysis of trichloromethyl precursors (common in analogous syntheses) requires alkaline conditions:

  • Methanolysis : Trichloromethyl intermediates react with methanol to form methyl esters, but ethanol substitutes this step for ethyl ester formation.

  • Saponification : Treatment with potassium hydroxide hydrolyzes esters to carboxylic acids, though this is unnecessary for the target molecule.

Optimization and Yield Analysis

Reaction Conditions and Yield Enhancement

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol56% → 68%
CatalystH₂SO₄ (0.04 mL/mmol)56%
TemperatureReflux (78°C)56%
Hydrazine Equivalents1.5 equiv.Prevents byproducts

Increasing the equivalents of arylhydrazine hydrochloride from 1.2 to 2.0 enhances conversion but risks side reactions. Ethanol outperforms methanol in minimizing solvolysis of the trifluoromethyl group.

Spectral Characterization

  • IR Spectroscopy : Strong absorption at 1717 cm⁻¹ confirms the ester carbonyl group.

  • ¹H NMR : Distinct signals at δ 8.61 (pyrazole C3-H), 8.34 (aryl C5’-H), and 4.40 ppm (ester CH₂CH₃) validate the structure.

  • Mass Spectrometry : ESI-MS m/z 329.23 [M+H]⁺ aligns with the molecular formula C₁₃H₁₀F₃N₃O₄.

Comparative Analysis of Synthetic Routes

Direct Cyclocondensation vs. Multi-Step Approaches

MethodAdvantagesLimitationsYield
Acid-catalyzedOne-pot synthesis, short reaction timeModerate yield (56%)56%
RegioselectiveHigh regiochemical controlRequires hydrazine hydrochloride68–85%

The regioselective method, though requiring purified hydrazine salts, offers superior yields and scalability.

Industrial and Laboratory-Scale Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing regioisomers.

  • Safety : Trifluoromethyl precursors are moisture-sensitive; reactions require anhydrous conditions.

  • Cost Efficiency : Ethyl β-ketoesters are commercially available, reducing synthetic steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a pharmaceutical agent. The incorporation of the trifluoromethyl group is known to enhance the biological activity of compounds by improving their metabolic stability and lipophilicity. Research has indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Case Study: Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including this compound. Results showed that it inhibited cell proliferation in specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Coordination Chemistry

The compound has also been explored in coordination chemistry as a ligand for metal complexes. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic properties.

Case Study: Metal Complexes

Research highlighted in Inorganica Chimica Acta demonstrated that this compound could coordinate with metals such as copper and nickel, forming complexes that exhibited interesting catalytic properties . These findings suggest potential applications in catalysis and material science.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

A study published in Polymer Degradation and Stability examined the effects of incorporating this pyrazole derivative into polymer composites. The results indicated improved thermal stability and mechanical strength compared to pure polymers, making it a promising candidate for applications in coatings and protective materials .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazole ring provides a stable scaffold that can engage in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

Key Structural Variations :
  • Position of functional groups : Substitution patterns on the pyrazole ring significantly influence properties. For example:
    • Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1316754-30-9) places the nitro group at position 5 and the carboxylate at position 3, reducing molecular weight (261.24 g/mol ) and altering solubility compared to the target compound .
    • Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 110821-37-9) replaces the trifluoromethyl group with chlorine, lowering lipophilicity and thermal stability (discontinued due to instability) .
Melting Points :
Compound Substituents (Positions) Melting Point (°C)
Target compound 1: 4-NO₂Ph; 5: CF₃; 4: COOEt 106–110
Compound 15a () 1: 4-NO₂Ph; 5: CH₂OEt 194–196
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 5: NH₂ Not reported

The higher melting point of 15a (194–196°C) is attributed to stronger intermolecular interactions from its ethoxymethyleneamino group .

Antibiotic Adjuvants :
  • Ethyl 5-(tert-butoxycarbonylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (Compound 62, ) shows enhanced activity against multidrug-resistant Acinetobacter baumannii due to the tert-butoxycarbonylamino group, which improves membrane penetration compared to the trifluoromethyl group in the target compound .
Anti-Angiogenic Activity :
  • The ureido side chain in GeGe3 likely enhances target binding .
Fungicidal Activity :
  • The target compound exhibits potent activity against Botryosphaeria dothidea, outperforming Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate due to the synergistic effect of the 4-nitrophenyl and trifluoromethyl groups .

Biological Activity

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 175137-35-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C13H10F3N3O4
Molecular Weight 329.235 g/mol
CAS Number 175137-35-6
IUPAC Name This compound
InChI Key QNUASRIZVSLLGS-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyrazole ring substituted with a nitrophenyl group and a trifluoromethyl group, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a structure-activity relationship study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including:

  • HT-29 (human colon adenocarcinoma)
  • MEXF 462 (human melanoma)
  • OVXF 899 (human ovarian adenocarcinoma)

Table 1 summarizes the IC50 values for selected cancer cell lines:

Cell LineIC50 (μM)
HT-292.76
MEXF 4629.27
OVXF 8991.143

These results suggest that modifications to the pyrazole core can lead to enhanced antitumor activity, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also demonstrated notable anti-inflammatory effects. In a study evaluating various pyrazole derivatives, this compound exhibited significant inhibition of COX enzymes, which are key mediators in inflammatory pathways.

Table 2 presents the anti-inflammatory activity data:

CompoundCOX-2 Inhibition (%)Selectivity Index
This compound93.53>8
Standard (Diclofenac Sodium)90.13-

This level of inhibition indicates that this compound could serve as a potent anti-inflammatory agent with a favorable safety profile .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation. The nitrophenyl and trifluoromethyl groups are believed to enhance binding affinity to these targets, leading to effective modulation of their activity.

Case Study: Anticancer Efficacy

In a recent experimental study, this compound was tested against a panel of human tumor cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in sensitive cell lines, suggesting its potential as an anticancer agent.

Research Findings on Safety Profile

A comprehensive evaluation of the safety profile revealed minimal toxic effects in animal models at therapeutic doses. Histopathological examinations showed no significant organ damage, indicating that this compound may be safe for further clinical evaluation .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, arylhydrazines, and trifluoromethyl-containing reagents. For example, cyclocondensation with phenylhydrazine derivatives in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) can yield pyrazole intermediates, followed by nitration or substitution reactions to introduce the 4-nitrophenyl group . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (80–120°C) to maximize yield. Purity is validated using LC-MS or HPLC (>95% by UV detection) .

Q. How is the purity and structural integrity of the compound validated in academic research?

Analytical methods include:

  • Chromatography : HPLC or LC-MS with reverse-phase columns (C18) to assess purity and retention time .
  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substituent positions and integration ratios. The trifluoromethyl group (CF3-CF_3) shows distinct 19F^{19}F NMR signals near -60 ppm .
  • Elemental analysis : Combustion analysis to verify empirical formula (e.g., C13_{13}H10_{10}F3_3N3_3O4_4) .

Q. What are the primary biological targets or applications studied for this compound?

The compound exhibits dual research relevance:

  • PDE4 inhibition : Modulates cAMP signaling, making it a tool for studying inflammatory pathways (e.g., in asthma or autoimmune diseases) .
  • Antifungal activity : Laboratory studies demonstrate efficacy against Botryosphaeria dothidea via inhibition of fungal cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. Methodological solutions include:

  • Dose-response standardization : Use EC50_{50} values normalized to controls.
  • Stability testing : Assess degradation in buffer/DMSO via LC-MS over 24–48 hours .
  • Positive controls : Compare with known PDE4 inhibitors (e.g., rolipram) or antifungals (e.g., fluconazole) to validate assay sensitivity .

Q. What computational and experimental strategies are used to correlate structure-activity relationships (SAR) for this pyrazole derivative?

  • Molecular docking : Simulate binding to PDE4 or fungal targets using software like AutoDock Vina, focusing on interactions between the nitro group and catalytic residues .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond angles and confirms steric effects of the trifluoromethyl group .
  • Fragment-based design : Deconstruct the molecule into pharmacophores (e.g., nitrophenyl vs. trifluoromethyl) to evaluate individual contributions to activity .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Use high-boiling solvents (e.g., DMSO, ethyl acetate) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C or via vapor diffusion to enhance lattice formation.
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands to model overlapping lattices, common with bulky substituents like -CF3_3 .

Q. What methodologies are recommended for studying metabolic stability or in vivo pharmacokinetics?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose extrapolation .
  • Isotope labeling : Synthesize 14C^{14}C-labeled analogs to track absorption/distribution in animal models .

Methodological Notes for Data Interpretation

  • Contradictory biological results : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based PDE4 assays) .
  • Synthetic byproducts : Monitor for ester hydrolysis (to carboxylic acid) under basic conditions using TLC or IR spectroscopy .
  • Crystallographic artifacts : Account for thermal motion anisotropy in the nitro group during refinement to avoid over-interpretation of bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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